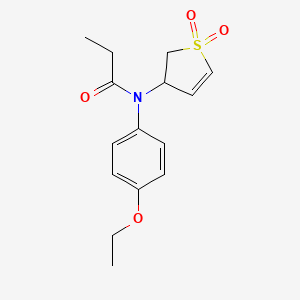

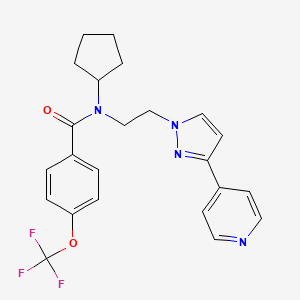

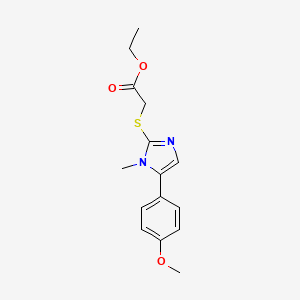

![molecular formula C20H24N4O3 B3003754 N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-48-2](/img/structure/B3003754.png)

N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crystal Structure Analysis

The molecular structure of a closely related compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, has been thoroughly investigated using single crystal X-ray diffraction. This compound crystallizes in the monoclinic P21 space group, with specific unit cell parameters and two independent molecules in the asymmetric unit. The dihedral angles between the pyrimidine moiety and the phenyl ring in the two molecules are slightly different, indicating unique conformations. The crystal structure is stabilized by intermolecular hydrogen bonds, specifically C-H…O and N-H…N interactions. The energetics of these interactions within the crystal packing were quantified using the PIXEL Coulomb London Pauli (CLP) module. Additionally, the Hirshfeld fingerprint plots and molecular electrostatic potential (MEP) maps were used to represent reaction sites and analyze the interactions at a quantitative level .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored through the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, such as guanidine, acetamidine, or benzamidine. These reactions yielded high amounts of esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. Subsequent hydrolysis of these esters led to the corresponding carboxylic acids, which upon heating, were converted to 4-substituted 2-pyrimidinamines, 2-methylpyrimidines, or 2-phenylpyrimidines with excellent yields. Additionally, the synthesis of 4-unsubstituted derivatives was achieved in moderate yields by reacting dinucleophiles with ethyl 2,2-diformylacetate, followed by hydrolysis and decarboxylation to produce 2-pyrimidinamine and 2-phenylpyrimidine .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are characterized by the use of dinucleophiles reacting with precursor compounds. The process involves multiple steps, including hydrolysis and decarboxylation, to yield various substituted pyrimidines. The reactions are noted for their high yields and the ability to produce a range of derivatives by altering the dinucleophiles and precursor compounds used in the synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are not detailed in the provided papers, the properties of similar compounds can be inferred. The crystal structure analysis provides insights into the molecular conformation and stability of the crystal lattice, which are influenced by intermolecular hydrogen bonding. The synthesis analysis indicates that the pyrimidine derivatives can be manipulated to produce a variety of functional groups, which would affect their physical properties such as solubility, melting point, and reactivity. The chemical reactions analysis suggests that these compounds are reactive towards dinucleophiles, which is a significant aspect of their chemical behavior .

属性

IUPAC Name |

N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-5-12-24-16(19(26)23(6-2)14-10-8-7-9-11-14)13-15-17(24)21(3)20(27)22(4)18(15)25/h7-11,13H,5-6,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRWYXULMQZBDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N(CC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

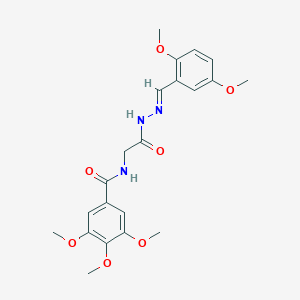

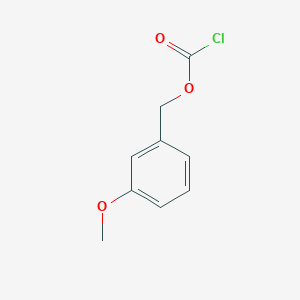

![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)

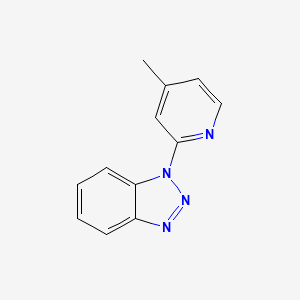

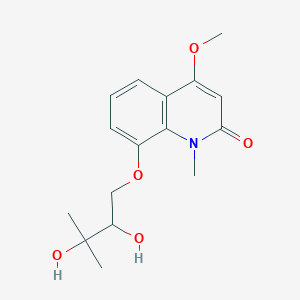

![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)

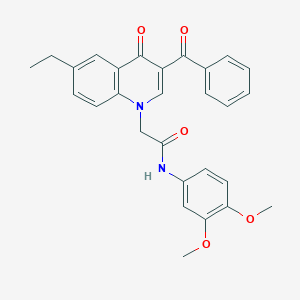

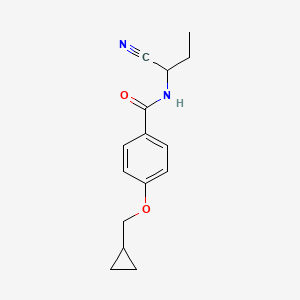

![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)